molecular formula C23H25NO4 B2520313 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-77-0

1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2520313
CAS No.: 877810-77-0
M. Wt: 379.456
InChI Key: BNENRNLXXOPKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a chemically sophisticated spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule integrates two privileged pharmacophores: the spiro[chroman-2,4'-piperidin]-4-one core and a 4-isopropoxybenzoyl moiety. The spiro[chroman-2,4'-piperidin]-4-one scaffold is recognized as an important structural component in many drugs and drug candidates, serving as a versatile building block for the design of novel bioactive molecules . The chroman-4-one (dihydrobenzopyran-4-one) core itself is a prominent heterobicyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities . This compound is primarily valued as a key intermediate in organic synthesis and drug discovery programs. Its well-defined spirocyclic structure provides a three-dimensional rigidity that is advantageous for exploring interactions with biological targets. Researchers utilize this and related spiro[chroman-2,4'-piperidin]-4-one functionalized compounds in the development of potential therapeutic agents, leveraging the scaffold's demonstrated relevance in medicinal chemistry research . The specific biological profile of derivatives is highly dependent on the substituents attached to the central core, with the 4-isopropoxybenzoyl group being a strategically chosen modification to modulate properties like lipophilicity, steric bulk, and target binding affinity. The synthetic utility of this compound is extensive. It can undergo various chemical transformations, particularly at the piperidine nitrogen and the ketone of the chromanone ring, allowing for the creation of diverse chemical libraries for biological screening . Analogs featuring different substituents on the benzoyl group or the chromanone core have been investigated for various pharmacological activities, providing a foundation for structure-activity relationship (SAR) studies . Applications: • Key intermediate in the synthesis of pharmacologically active molecules. • Versatile building block for creating novel compounds targeting neurological disorders. • Core scaffold in medicinal chemistry research for anti-inflammatory, analgesic, and anticancer agent development . • Valuable substrate for method development in organic synthesis, including novel coupling and cyclization reactions. Handling and Storage: Store in a cool, dry place at 2-8°C. For research and manufacturing use only. Not for drug, household, or other use.

Properties

IUPAC Name

1'-(4-propan-2-yloxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-16(2)27-18-9-7-17(8-10-18)22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)28-23/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNENRNLXXOPKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the preparation might start with the reaction of 4-isopropoxybenzoyl chloride with a suitable chroman derivative, followed by spirocyclization with a piperidine derivative under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that integrates elements of both chroman and piperidine. Its molecular formula is C18H23NO3, with a molecular weight of approximately 313.39 g/mol. The presence of the isopropoxy group and the benzoyl moiety contributes to its distinctive chemical properties, allowing for potential interactions with various biological targets.

Acetyl-CoA Carboxylase Inhibition

One of the primary applications of 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is its potential as an acetyl-CoA carboxylase inhibitor . This enzyme plays a crucial role in fatty acid metabolism and energy homeostasis, making it a target for therapeutic interventions in obesity and type 2 diabetes.

  • Research Findings : A study demonstrated that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibited significant inhibitory activity against acetyl-CoA carboxylase in the low nanomolar range. Specifically, compound 38j from related research showed enhanced fat oxidation in vivo even when subjected to high carbohydrate diets, indicating its potential utility in metabolic disorders .

Case Studies and Experimental Evidence

Several studies have explored the biological activities associated with this compound:

  • Study on Fat Oxidation : Research indicated that certain derivatives could significantly increase fat oxidation rates in animal models, providing evidence for their potential use in managing obesity .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to elucidate how modifications to the chemical structure influence biological activity, aiding in the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Derivatives

  • Example Compound: Compound 16 (sulfonyl-bridged derivative) Activity: Exhibited potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 µM) . Mechanism: Induced apoptosis via increased sub-G1 and G2-M cell cycle arrest in MCF-7 cells .

Quinoline-Carbonyl Derivatives

  • Example Compound: 1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one (12a) Activity: Acted as acetyl-CoA carboxylase (ACC) inhibitors, targeting metabolic disorders like obesity and diabetes . Structural Advantage: The bulky quinoline moiety likely engages in π-π stacking or hydrophobic interactions with ACC’s active site, shifting therapeutic focus from anticancer to metabolic regulation .

Thiophene-Modified Derivatives

  • Example Compound: 7-(5-((Substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride (Compound 40) Activity: Showed moderate cytotoxicity (IC50: 13.15 µM) against B16F10 melanoma cells but high selectivity (SI = 13.37) . Structural Advantage: The thiophene group may enhance membrane permeability and selectivity for melanoma cells .

Trimethoxyphenyl Derivatives

  • Example Compound : Trimethoxyphenyl derivative 15
    • Activity : Weak cytotoxicity (IC50: 18.77–47.05 µM), suggesting steric hindrance or reduced solubility limits efficacy .
    • Structural Disadvantage : The bulky trimethoxy group may impede target binding or cellular uptake.

Structural-Activity Relationship (SAR) Analysis

Substituent Biological Target Potency (IC50 Range) Key Mechanism
4-Isopropoxybenzoyl Not explicitly reported N/A Hypothesized to modulate lipophilicity and target engagement
Sulfonyl bridge Cancer cells (apoptosis) 0.31–5.62 µM Apoptosis induction via cell cycle disruption
Quinoline-4-carbonyl ACC enzyme (metabolic) Not quantified ACC inhibition via active-site binding
Thiophene-aminomethyl Melanoma cells 13.15 µM Selective cytotoxicity
Trimethoxyphenyl Cancer cells 18.77–47.05 µM Low potency due to steric effects
  • Its moderate steric bulk may balance target binding and solubility better than trimethoxyphenyl derivatives .

Biological Activity

1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that belongs to the spiro[chroman-2,4'-piperidine] class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₈N₁O₃
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 136081-84-0

Biological Activity Overview

Research indicates that compounds within the spiro[chroman-2,4'-piperidine] class exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of spiro[chroman-2,4'-piperidine] possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported that these compounds induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Effects : There is growing evidence that spiro[chroman-2,4'-piperidine] compounds may protect neuronal cells from oxidative stress and neurodegeneration. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been observed to activate intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .
  • Cell Cycle Arrest : Some studies indicate that spiro[chroman-2,4'-piperidine] derivatives can induce cell cycle arrest at various phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation .
  • Antioxidant Activity : The antioxidant properties may help in scavenging free radicals and reducing oxidative stress in cells, contributing to its neuroprotective effects .

Case Studies and Research Findings

A selection of key studies highlights the biological efficacy of this compound:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Found neuroprotective effects in an in vitro model of oxidative stress using PC12 cells, showing reduced apoptosis rates compared to control groups.

Future Directions

The promising biological activities associated with this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation into its efficacy and safety in clinical settings for cancer treatment and neuroprotection.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could optimize the pharmacological profile by modifying functional groups to enhance potency and selectivity.
  • Combination Therapies : Exploring the potential synergistic effects when used in combination with existing therapies for enhanced therapeutic outcomes.

Q & A

Q. What are the primary synthetic routes for 1'-(4-isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including coupling reactions between chroman-4-one and substituted piperidine precursors. Key steps include:

  • Spirocyclic core formation : Acid-catalyzed cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with chromanone derivatives under reflux conditions (e.g., ethanol, 72% yield) .
  • Functionalization : Introducing the 4-isopropoxybenzoyl group via nucleophilic acyl substitution or coupling reactions (e.g., HATU-mediated amidation in DMF) .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–80°C), and catalysts (e.g., NEt₃ for acid scavenging) improves yield. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing intermediates and final compounds?

Essential methods include:

  • Structural elucidation : ¹H/¹³C NMR for confirming spirocyclic connectivity and substituent positions (e.g., δ 2.14–2.00 ppm for piperidine protons) .
  • Purity assessment : HPLC with UV detection (≥95% purity threshold) and mass spectrometry for molecular ion verification .
  • Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How is the compound initially screened for biological activity, and what models are used?

Initial screening employs:

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., MCF-7, HT-29) with IC₅₀ values calculated from dose-response curves .
  • Enzyme inhibition : Acetyl-CoA carboxylase (ACC) inhibition assays using spectrophotometric NADH consumption rates (IC₅₀ < 100 nM for potent derivatives) .
  • Physicochemical profiling : LogP measurements (e.g., 2.8–3.5) to predict membrane permeability .

Q. What are the key physicochemical properties influencing bioavailability?

  • Lipophilicity : LogP values (experimental range: 2.8–3.5) correlate with cellular uptake .
  • Solubility : Hydrochloride salt formulations improve aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Stability : Degradation studies under acidic (pH 2) and oxidative (H₂O₂) conditions assess metabolic resilience .

Q. Which reaction pathways are feasible for modifying the spirochroman-piperidine scaffold?

Common modifications include:

  • Ring substitution : Electrophilic aromatic substitution (e.g., bromination at C6 of chroman) .
  • Side-chain functionalization : Sulfonylation or alkylation of the piperidine nitrogen (e.g., sulfonyl chloride coupling, 60–80% yield) .
  • Reductive amination : Introducing tertiary amines to enhance solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact anticancer activity and selectivity?

SAR studies reveal:

  • Sulfonyl linkers : Compound 16 (IC₅₀: 0.31–5.62 µM) shows enhanced apoptosis induction (3× control) due to improved target engagement (e.g., tubulin polymerization inhibition) .
  • Halogen substituents : 2,5-Dichlorobenzoyl derivatives increase ACC inhibition (IC₅₀: 12 nM) by enhancing hydrophobic interactions .
  • Methoxy groups : Trimethoxyphenyl analogs (e.g., compound 15, IC₅₀: 18.77–47.05 µM) exhibit reduced activity due to steric hindrance .

Q. What mechanistic insights explain the compound’s pro-apoptotic effects in cancer cells?

  • Caspase activation : Annexin V/PI staining shows dose-dependent early apoptosis (e.g., 1.54% sub-G1 cells at 10 µM) .
  • Cell cycle arrest : G2/M phase blockade (e.g., 24 h treatment increases G2/M population by 40%) via CDK1/cyclin B modulation .
  • Mitochondrial pathways : Bcl-2 downregulation and Bax activation confirmed via Western blotting .

Q. What strategies optimize bioactivity across diverse targets (e.g., ACC vs. tubulin)?

  • Scaffold hopping : Introducing quinoline moieties improves ACC inhibition (IC₅₀: 8.2 nM) by mimicking coenzyme A binding .
  • Hybrid derivatives : Combining spirochromanone with thiophene (e.g., compound 40, IC₅₀: 13.15 µM) enhances melanoma selectivity (SI: 13.37) .
  • Prodrug approaches : Esterification of phenolic -OH groups improves oral bioavailability in murine models .

Q. How can contradictory data (e.g., varying IC₅₀ across cell lines) be resolved methodologically?

  • Assay standardization : Normalize cell seeding density and incubation times (e.g., 72 h for MTT) to reduce variability .
  • Orthogonal validation : Confirm apoptosis via complementary assays (e.g., TUNEL for DNA fragmentation) .
  • Kinetic profiling : Time-lapse microscopy tracks real-time cytotoxicity (e.g., 24–72 h) to identify transient effects .

Q. How do structural analogs compare in terms of target specificity and off-target effects?

  • ACC inhibitors : 1'-(2,5-Dichlorobenzoyl) derivatives show >100× selectivity over related enzymes (e.g., FASN) .
  • Anti-tubulin agents : Sulfonyl-linked analogs (e.g., compound 16) exhibit cross-reactivity with βIII-tubulin isoforms, necessitating isoform-specific silencing .
  • Off-target profiling : Kinase screening panels (e.g., 400-kinase assay) identify potential interactions (e.g., EGFR inhibition at >10 µM) .

Q. Methodological Notes

  • Synthesis : Prioritize microwave-assisted reactions to reduce step times (e.g., 30 min vs. 10 h) .
  • SAR : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding pockets .
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for robust IC₅₀ calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.